2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide
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Overview
Description
2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide is a complex organic compound that features a pyrazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by its attachment to a pyridine derivative. The thiomorpholine ring is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group under mild conditions to avoid decomposition of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the thiomorpholine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for its antimicrobial potential.
Uniqueness
2-ethyl-N-{[6-(1H-pyrazol-1-yl)pyridin-3-yl]methyl}thiomorpholine-4-carboxamide is unique due to its combination of a pyrazole and pyridine moiety with a thiomorpholine ring.
Properties
IUPAC Name |
2-ethyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-2-14-12-20(8-9-23-14)16(22)18-11-13-4-5-15(17-10-13)21-7-3-6-19-21/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGHMDAJMKNNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C(=O)NCC2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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